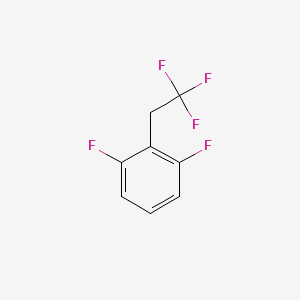

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene

Description

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a 2,2,2-trifluoroethyl group at the 2-position. This structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the trifluoroethyl group, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The compound is commercially available (Ref: 10-F434369) and has been synthesized via copper-catalyzed trifluoroethylation protocols . Its molecular formula is C₈H₅F₅, with a molar mass of 208.12 g/mol (exact mass: 208.0277).

Properties

IUPAC Name |

1,3-difluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJSWZBVYWRUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene Addition via Ring Expansion

One of the notable methods for synthesizing 1,3-difluoro-substituted benzenes involves difluorocarbene intermediates generated from trifluoromethyl reagents. According to detailed mechanistic studies, difluorocarbene can be formed from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl) in the presence of sodium iodide. The difluorocarbene attacks cyclobutene derivatives, leading to ring expansion and formation of 1,3-difluorobenzene derivatives after loss of fluoride ions and protons.

- The process proceeds through a cationic mechanism involving housane intermediates and allylic ions.

- The reaction is sensitive to the purity of starting cyclobutene and requires strictly anhydrous conditions.

- Yields and reproducibility can be variable due to the temperamental nature of the difluorocarbene reagent.

This method was successfully applied to synthesize 1,3-difluoro-2-methyl-4-phenylbenzene, which is structurally related to 1,3-difluoro-2-(2,2,2-trifluoroethyl)benzene, suggesting its applicability to trifluoroethyl-substituted analogs with appropriate substrate modifications.

Etherification and Subsequent Functional Group Transformations

Another synthetic route involves the preparation of trifluoroethyl-substituted aromatic intermediates via etherification reactions. For example, 2,2,2-trifluoroethanol can be reacted with halogenated aromatic compounds under alkaline conditions using phase-transfer catalysts to form 2-(2,2,2-trifluoroethoxy)benzene derivatives. Subsequent transformations include reduction, diazotization, and substitution reactions to install hydroxyl or amino groups, which can be further modified.

- Typical catalysts include tetrabutylammonium salts and other quaternary ammonium salts.

- Reaction temperatures range from 0 to 100 °C.

- Reduction steps employ palladium on carbon, Raney nickel, or chemical reductants like iron powder or zinc powder.

- Diazotization and hydroxy substitution proceed under acidic conditions at temperatures from -20 to 50 °C.

This approach, while described for related trifluoroethoxybenzenes, provides a strategic foundation for synthesizing trifluoroethyl-substituted benzene derivatives by adapting the etherification and substitution steps to introduce the trifluoroethyl group at the ortho position.

Fluorinated Alkylation via Organometallic Intermediates

The installation of the trifluoroethyl group can also be achieved via organometallic coupling reactions. For instance, trifluoroethyl halides or trifluoroethyl sulfonates can be converted to trifluoroethylamines or trifluoroethylated aromatics by reaction with ammonia or aromatic nucleophiles in the presence of metal catalysts.

- Example: 2,2,2-trifluoroethyl p-toluenesulfonate reacted with aqueous ammonia in dimethyl sulfoxide at 150 °C yields 2,2,2-trifluoroethylamine with 85% yield.

- Metal catalysts such as palladium or nickel may facilitate coupling reactions.

- Side products like bis(trifluoroethyl)amines are minimal under optimized conditions.

This method is relevant for preparing trifluoroethyl amine intermediates that can be further functionalized to introduce the trifluoroethyl group onto aromatic rings.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The difluorocarbene method provides a mechanistic pathway to meta-difluoro substitution patterns, which are otherwise challenging to access via direct fluorination due to electronic effects on the aromatic ring.

- Etherification of halogenated nitrobenzenes with trifluoroethanol under phase-transfer catalysis followed by reduction and diazotization allows for the installation of trifluoroethyl groups with high regioselectivity and yields exceeding 90% in some steps.

- The synthesis of trifluoroethylamine intermediates via nucleophilic substitution of trifluoroethyl sulfonates with ammonia is a robust method for preparing building blocks that can be further elaborated into trifluoroethyl-substituted aromatics.

- The choice of solvent, catalyst, and reaction temperature critically influences the yield and purity of the final product.

- Purification challenges, especially in difluorocarbene methods, require careful chromatographic separation and drying of reagents to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of trifluoroacetic acid or trifluoroacetaldehyde.

Reduction: Formation of partially or fully reduced benzene derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its unique fluorinated structure allows it to participate in various chemical reactions, including substitution and oxidation reactions. The presence of fluorine enhances the reactivity and stability of the synthesized products .

Biological Research

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene is being investigated for its interactions with biological macromolecules. Preliminary studies suggest potential antimicrobial properties against pathogens such as Mycobacterium tuberculosis, where fluorinated compounds have shown significant activity . The mechanism of action may involve inhibition of key enzymatic pathways or disruption of microbial cell membranes due to the lipophilicity introduced by the trifluoroethyl group .

Medicinal Chemistry

The compound is explored for its potential use in drug development due to its unique chemical properties. Fluorinated compounds often exhibit enhanced pharmacological profiles, making them attractive candidates for pharmaceutical applications . Ongoing research aims to elucidate the specific molecular targets and pathways influenced by this compound.

Material Science

In material science, 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene is utilized in developing specialty chemicals and materials with specific properties. Its fluorinated nature imparts unique physical characteristics that can be advantageous in coatings and other industrial applications .

Data Table: Applications Overview

| Application Area | Description | Examples of Use |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of pharmaceuticals |

| Biological Research | Investigates interactions with biological macromolecules | Antimicrobial studies |

| Medicinal Chemistry | Potential drug development due to enhanced properties | Drug candidates targeting specific diseases |

| Material Science | Development of specialty chemicals and materials | Coatings and industrial applications |

Case Study 1: Antimicrobial Activity

A study focusing on fluorinated compounds demonstrated that derivatives containing trifluoroethyl groups could enhance potency against Mycobacterium tuberculosis. The research indicated a minimum inhibitory concentration (MIC) significantly lower than non-fluorinated counterparts .

Case Study 2: Organic Synthesis

In synthetic organic chemistry, 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene has been used to create novel fluorinated derivatives that exhibit improved stability and reactivity compared to traditional non-fluorinated analogs. This has opened avenues for new materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

To contextualize its properties and applications, 1,3-difluoro-2-(2,2,2-trifluoroethyl)benzene is compared to structurally related fluorinated benzene derivatives. Key differences in substituent patterns, physicochemical properties, and reactivity are highlighted below.

Substituent Effects on Physical Properties

Key Observations :

- The addition of methyl groups (e.g., 1,3-difluoro-4-methyl derivative) increases molar mass and lipophilicity but introduces irritant hazards .

- Methoxy substituents enhance solubility but reduce thermal stability compared to fluorine .

- Trifluoromethyl groups (e.g., 3-CF₃ derivatives) amplify electron-withdrawing effects, favoring applications in charge-transfer materials .

Biological Activity

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure, characterized by multiple fluorine substituents, influences its biological activity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C₈H₅F₅

- CAS Number : 1099597-33-7

- Molecular Weight : 210.12 g/mol

The presence of fluorine atoms significantly alters the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

The biological activity of 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene can be attributed to its ability to interact with various molecular targets. The trifluoroethyl group enhances the compound's reactivity and stability in biological systems. Key interactions include:

- Hydrogen Bonding : The fluorinated groups can participate in hydrogen bonding with enzymes and receptors.

- Non-Covalent Interactions : These interactions are crucial for binding affinity and specificity towards biological targets.

Biological Activity Overview

The biological effects of 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene have been explored in several studies, focusing on its potential as a therapeutic agent and its environmental impact.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial properties. For instance:

- Case Study : A study evaluating various fluorinated compounds showed that those with trifluoroethyl substituents had enhanced activity against Mycobacterium tuberculosis (MIC = 0.39 µg/mL) .

- Comparison Table :

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene | 0.39 | M. tuberculosis |

| TBA-7371 | 0.39 | M. tuberculosis |

Enzyme Inhibition

1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene has been studied for its potential to inhibit specific enzymes:

- DprE1 Inhibition : Analogous compounds have shown reversible inhibition of DprE1, a critical enzyme in mycobacterial cell wall synthesis .

Research Applications

The compound's unique properties make it suitable for various research applications:

- Medicinal Chemistry : Investigated for its role in drug development due to its ability to modulate enzyme activity.

- Material Science : Used in the synthesis of advanced materials with tailored properties due to the presence of fluorine.

- Proteomics Research : Acts as a biochemical reagent for studying protein interactions .

Toxicity and Safety Considerations

While the compound shows promise in various applications, safety assessments are crucial:

Q & A

Q. What are the primary synthetic routes for 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or nucleophilic substitution on a fluorinated benzene derivative. For example:

- Alkylation : A trifluoroethyl group can be introduced via reaction of 1,3-difluorobenzene with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures .

- Electrophilic Substitution : Fluorine-directed regioselectivity may be exploited to attach the trifluoroethyl group, leveraging the electron-withdrawing effects of fluorine to direct substitution.

Q. Optimization Strategies :

- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but may require reflux conditions to avoid side reactions.

- Catalysis : Use of phase-transfer catalysts or Lewis acids (e.g., AlCl₃) can enhance yields in electrophilic substitutions.

- Purification : Column chromatography with silica gel or fluorinated stationary phases is critical for isolating the product from byproducts like di-substituted isomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : Directly identifies fluorine environments, with chemical shifts for aromatic fluorine (δ ~ -110 to -120 ppm) and trifluoroethyl CF₃ groups (δ ~ -60 to -70 ppm) .

- GC-MS : Confirms molecular weight (C₈H₅F₅, MW 220.12) and fragmentation patterns (e.g., loss of CF₃CH₂ group at m/z 151).

- IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .

Q. How do electronic effects of fluorine substituents influence reactivity in electrophilic aromatic substitution (EAS)?

The difluoro and trifluoroethyl groups exert strong electron-withdrawing effects :

- Meta-Directing : Fluorine substituents deactivate the ring, directing incoming electrophiles to the meta position relative to existing substituents. Computational studies (DFT) show reduced electron density at ortho/para positions due to fluorine’s inductive effect .

- Steric Effects : The bulky trifluoroethyl group may hinder electrophile access to certain positions, favoring regioselectivity.

Q. Experimental Validation :

Q. What computational methods predict metabolic stability of fluorinated aromatic compounds like this one?

In Silico Tools :

- PISTACHIO/BKMS Databases : Predict metabolic pathways (e.g., oxidative defluorination or hydroxylation) using enzyme-substrate docking models .

- ADMET Prediction : Software like Schrödinger’s QikProp estimates bioavailability and metabolic half-life based on logP (predicted ~2.8 for this compound) and polar surface area.

Case Study :

Fluorine’s resistance to oxidation often increases metabolic stability. However, the trifluoroethyl group may undergo CYP450-mediated oxidation at the CH₂ moiety. MD simulations can identify vulnerable sites by analyzing bond dissociation energies .

Q. How can discrepancies in reported reaction yields be resolved?

Common Issues :

- Byproduct Formation : Competing pathways (e.g., di-alkylation) reduce yields. Use stoichiometric control (limiting trifluoroethylating agent) and monitor via TLC.

- Purity Challenges : Fluorinated intermediates often retain residual solvents (e.g., DMF). Lyophilization or repeated crystallization in hexane/EtOAc improves purity .

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low Yield | Optimize catalyst (e.g., switch from K₂CO₃ to Cs₂CO₃) |

| Isomerization | Use low-temperature conditions (-20°C) during alkylation |

| Impurities | Employ fluorinated SPE cartridges for purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.